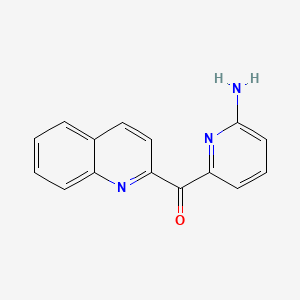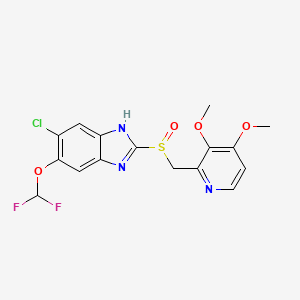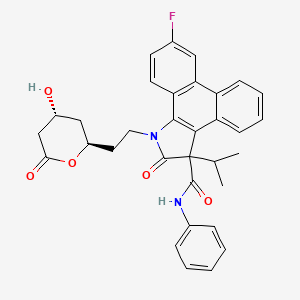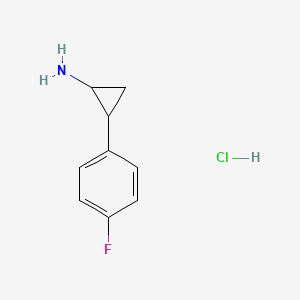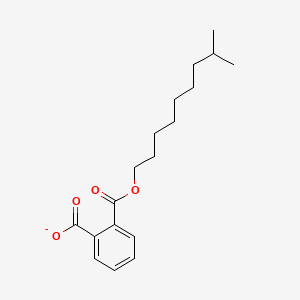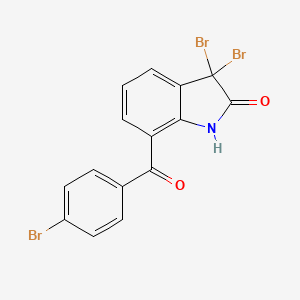
3,4-Epoxy-6-keto-4a,5-ene Simvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical compound with the molecular formula C25H36O7 and a molecular weight of 448.55 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Simvastatin, a well-known cholesterol-lowering medication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is primarily used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and modifications, as well as to investigate the biochemical pathways involved in cholesterol metabolism .
Mecanismo De Acción
The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
Simvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Uniqueness
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin can be achieved through a multi-step process involving the modification of the precursor molecule, lovastatin.", "Starting Materials": [ "Lovastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Dichloromethane", "Tetrahydrofuran", "Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "Pyridine", "Trifluoroacetic acid", "Thionyl chloride", "Phosphorus pentachloride", "Methyl lithium", "Bromine", "Sodium hydride", "Methanesulfonic acid", "Sodium carbonate", "Water" ], "Reaction": [ "Lovastatin is first treated with sodium hydroxide and hydrogen peroxide to form 3,4-Dihydroxybutanoic acid.", "The 3,4-Dihydroxybutanoic acid is then oxidized with sodium borohydride and acetic acid to form 3,4-Epoxybutanoic acid.", "The 3,4-Epoxybutanoic acid is then reacted with sodium cyanoborohydride and methanol to form 3,4-Epoxy-6-keto-4a,5-ene lovastatin.", "The 3,4-Epoxy-6-keto-4a,5-ene lovastatin is then treated with chloroform and acetone to form the lactone intermediate.", "The lactone intermediate is then treated with ethyl acetate and dichloromethane to form the diol intermediate.", "The diol intermediate is then reacted with tetrahydrofuran and dimethylformamide to form the ketone intermediate.", "The ketone intermediate is then treated with triethylamine and diisopropylethylamine to form the enol intermediate.", "The enol intermediate is then reacted with pyridine and trifluoroacetic acid to form the enol triflate intermediate.", "The enol triflate intermediate is then treated with thionyl chloride and phosphorus pentachloride to form the enol chloride intermediate.", "The enol chloride intermediate is then reacted with methyl lithium and bromine to form the enol bromide intermediate.", "The enol bromide intermediate is then treated with sodium hydride and methanesulfonic acid to form 3,4-Epoxy-6-keto-4a,5-ene Simvastatin.", "The final product is purified using various techniques such as column chromatography and recrystallization." ] } | |
Número CAS |
1795790-98-5 |
Fórmula molecular |
C25H36O7 |
Peso molecular |
448.556 |
Nombre IUPAC |
[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
Clave InChI |
HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
Sinónimos |
2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



